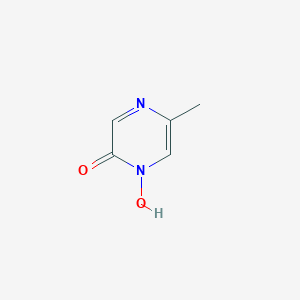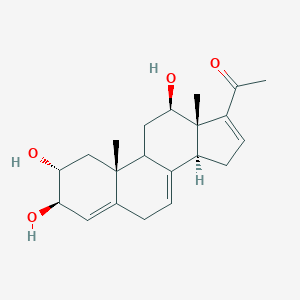![molecular formula C14H19NO8 B020324 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline CAS No. 35954-65-5](/img/structure/B20324.png)
2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves a multistep chemical process starting from 2-acetamido-2-deoxy-D-glucose. A notable approach includes the alkylation of an allyl 2-acetamido-2-deoxy-D-glucose derivative, followed by a series of protection and deprotection steps, leading to the formation of the oxazoline ring through the action of mercuric chloride-mercuric oxide in acetonitrile (Durette & Meitzner, 1981).
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 2-phenyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline, reveals slight differences in the conformation of the pyranoid rings, which are between skew oS2 and diplanar D0,4 configurations. The study aids in understanding the spatial arrangement and reactivity of the oxazoline compound (Foces-Foces et al., 1984).
Chemical Reactions and Properties
The oxazoline derivative is a versatile intermediate for glycosylation reactions, facilitating the synthesis of complex oligosaccharides. It has been employed in various glycosylation strategies, demonstrating its capability to form glycosidic bonds under different conditions, including those that are acid-catalyzed or involve copper(II)-mediated activation for the synthesis of β-glycosides of N-acetylglucosamine with high yields (Wittmann & Lennartz, 2002).
Physical Properties Analysis
While specific studies detailing the physical properties of 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline were not directly identified, the synthesis and structural analyses provide insights into its chemical stability and reactivity, which are crucial for its role as a glycosylating agent.
Chemical Properties Analysis
The chemical properties of this oxazoline compound, including its reactivity in glycosylation reactions to synthesize oligosaccharides, underscore its utility in organic and carbohydrate chemistry. The compound's ability to act as a glycosyl donor, especially in the synthesis of aminopolysaccharides and various glycosides, highlights its functional versatility and significance in synthetic chemistry (Kadokawa et al., 1997).
Wissenschaftliche Forschungsanwendungen
- Synthesis and Antitubercular and Antibacterial Activities
- Field : Organic Chemistry, Pharmacology
- Application : This compound has been synthesized and tested for its antitubercular and antibacterial activities .
- Method : The synthesis involved the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, which gave a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate .
- Results : The results of this study are not specified in the source, but the compound was synthesized for the purpose of testing its potential antitubercular and antibacterial activities .
-
Cellular Glycosaminoglycan and Protein Synthesis
- Field : Biochemistry, Cell Biology
- Application : 2-acetamido-2-deoxy-D-glucose (GlcNAc) analogs, which include compounds similar to the one you mentioned, have been examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates .
- Method : The study used primary hepatocytes in culture and observed a concentration-dependent reduction of D-[3H]glucosamine, but not of [35S]sulfate incorporation into isolated glycosaminoglycans (GAGs), without affecting L-[14C]leucine incorporation into total protein synthesis .
- Results : The results suggest that these analogs exhibit an inhibitory effect on D-[3H]glucosamine incorporation into isolated GAGs by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .
-
Synthesis of Drug Molecules
- Field : Organic Chemistry, Pharmacology
- Application : Compounds similar to the one you mentioned can act as a precursor or key intermediate in the synthesis of drug molecules .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes obtained are not specified in the source .
-
Synthesis of Oligosaccharides
- Field : Organic Chemistry, Biochemistry
- Application : Similar compounds are used as important building blocks for both solution- and solid-phase synthesis of oligosaccharides .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes obtained are not specified in the source .
-
Glycosylation Inhibitor
- Field : Biochemistry
- Application : Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside, a compound similar to the one you mentioned, serves as an imposing glycosylation inhibitor .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes obtained are not specified in the source .
-
Inhibition of Cellular GAG Synthesis
- Field : Biochemistry, Cell Biology
- Application : A series of acetylated GlcNAc analogs, including compounds similar to the one you mentioned, have been examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates .
- Method : The study used primary hepatocytes in culture and observed a concentration-dependent reduction of D-[3H]glucosamine, but not of [35S]sulfate incorporation into isolated glycosaminoglycans (GAGs), without affecting L-[14C]leucine incorporation into total protein synthesis .
- Results : These results suggest that these analogs exhibit an inhibitory effect on D-[3H]glucosamine incorporation into isolated GAGs by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .
Eigenschaften
IUPAC Name |
[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQZRLQMXZMJA-KSTCHIGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432379 | |
| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline | |
CAS RN |
35954-65-5, 10378-06-0 | |
| Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



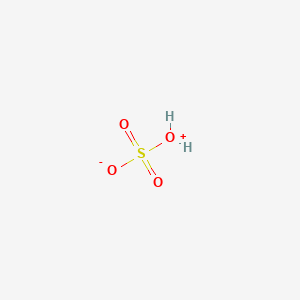
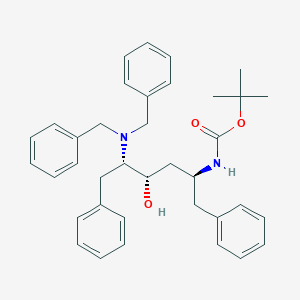
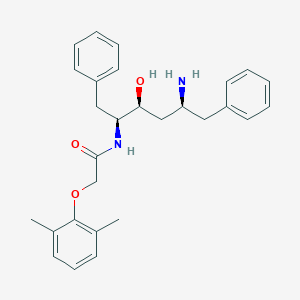
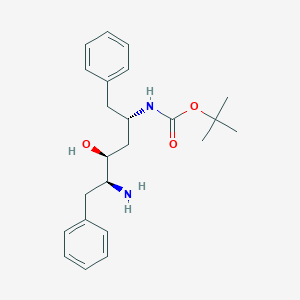
![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20252.png)

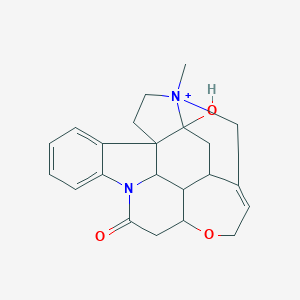
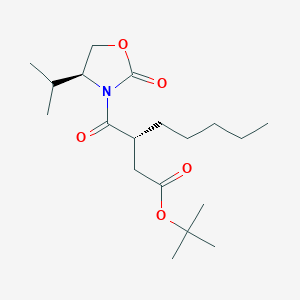
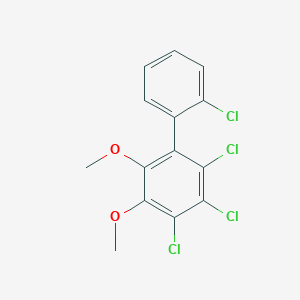

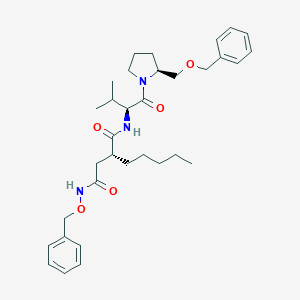
![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
